molecular formula C11H10BrN3 B1335999 N-benzyl-5-bromopyrimidin-2-amine CAS No. 38373-55-6

N-benzyl-5-bromopyrimidin-2-amine

Cat. No.: B1335999
CAS No.: 38373-55-6
M. Wt: 264.12 g/mol
InChI Key: SEJMYSXXRMYOGT-UHFFFAOYSA-N
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Description

N-Benzyl-5-bromopyrimidin-2-amine (CAS 38373-55-6) is a high-value brominated pyrimidine derivative of interest in medicinal chemistry and chemical synthesis. With a molecular formula of C 11 H 10 BrN 3 and a molecular weight of 264.13 g/mol, this compound serves as a versatile chemical building block . The presence of the bromine atom at the 5-position of the pyrimidine ring makes it a suitable substrate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the synthesis of more complex, functionalized molecules for drug discovery programs . Its structure, featuring a benzylamine group, is commonly explored in the development of kinase inhibitors and other biologically active molecules, as the pyrimidine core is a privileged scaffold in pharmaceuticals . This product is provided with a minimum purity of 95% and should be stored at 2-8°C for optimal stability . Like similar bromopyrimidines, it requires careful handling; please refer to the material safety data sheet for detailed hazard information . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-5-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJMYSXXRMYOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408686
Record name 2-BENZYLAMINO-5-BROMOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38373-55-6
Record name 2-BENZYLAMINO-5-BROMOPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Benzyl 5 Bromopyrimidin 2 Amine and Its Analogs

Precursor Synthesis Strategies: Focus on 2-Amino-5-bromopyrimidine (B17363)

Bromination of 2-Aminopyrimidine (B69317) (e.g., using N-Bromosuccinimide)

A widely employed and effective method for the synthesis of 2-amino-5-bromopyrimidine is the direct bromination of 2-aminopyrimidine. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation due to its ease of handling and selectivity. chemicalbook.comorganic-chemistry.orgmasterorganicchemistry.com

The reaction is typically carried out by treating 2-aminopyrimidine with NBS in a suitable solvent, such as acetonitrile (B52724). chemicalbook.com One reported procedure involves dissolving 2-aminopyrimidine in acetonitrile and adding N-bromosuccinimide under ice-cooling. The mixture is then stirred in the dark at room temperature overnight. This method has been reported to yield the desired 2-amino-5-bromopyrimidine in high yields, up to 97%. chemicalbook.com

Another simplified method describes the reaction at about 20°C, which also provides a high yield of the product (80%). acs.org It was noted that allowing the reaction temperature to rise to 41°C resulted in the formation of the hydrochloride salt of the product, which required basification to precipitate the free base. acs.org

The use of NBS for allylic and benzylic brominations is well-established, where it provides a low concentration of bromine, minimizing side reactions with double bonds. masterorganicchemistry.com In the context of aminopyrimidines, NBS acts as an electrophilic brominating agent, selectively adding a bromine atom to the electron-rich pyrimidine (B1678525) ring.

Alternative Halogenation Approaches to the Pyrimidine Core

Besides NBS, other halogenating agents and methods can be employed for the functionalization of the pyrimidine core. While direct bromination with liquid bromine has been used, it often requires acidic solvents and elevated temperatures, making it less favorable. acs.org

Alternative approaches include the use of bromine chloride generated in situ from N-chlorosuccinimide (NCS) and sodium bromide, which has been shown to furnish 2-amino-5-bromopyrimidine in a 75% yield. acs.org Other reagents and systems for halogenating pyrimidine and purine (B94841) nucleosides include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which shows behavior similar to NBS. researchgate.net

Furthermore, methods for the oxidative halogenation of pyrazolo[1,5-a]pyrimidines have been developed using a mixture of sodium halides (NaX) and potassium persulfate (K2S2O8) in an aqueous medium. nih.gov This suggests the potential for similar strategies to be adapted for the direct synthesis of halogenated pyrimidines. Hypervalent iodine(III) reagents have also been utilized for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines under aqueous and ambient conditions. rsc.org These modern methods offer milder and more environmentally friendly alternatives to traditional halogenation techniques.

N-Benzylation Strategies for Pyrimidin-2-amines

Once the 2-amino-5-bromopyrimidine precursor is obtained, the next crucial step is the introduction of the benzyl (B1604629) group onto the amino functionality.

Alkylation Reactions (e.g., with Benzyl Bromide)

The classical approach for N-alkylation involves the reaction of the amine with an alkyl halide, such as benzyl bromide. youtube.com This is a nucleophilic substitution reaction where the amino group of 2-amino-5-bromopyrimidine attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.

This type of reaction is a fundamental method for forming carbon-nitrogen bonds. youtube.com The reactivity of the amine can be influenced by the basicity of the medium. The reaction typically proceeds by mixing the amine and the alkylating agent, which can lead to the formation of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com

Catalytic N-Alkylation Methodologies

More advanced and efficient methods for N-alkylation involve the use of catalysts. These methodologies often utilize alcohols as the alkylating agents, which are more environmentally benign than alkyl halides.

One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" process. rsc.org In this strategy, a transition metal catalyst, such as iridium or ruthenium, temporarily oxidizes the alcohol to an aldehyde. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This process is highly atom-economical, with water being the only byproduct. nih.govnih.gov

For instance, the direct N-alkylation of 2-aminopyrimidines with alcohols has been successfully achieved using an [Cp*IrCl2]2/NaOH catalytic system, affording the N-alkylated products with high yields and complete regioselectivity. rsc.org Similarly, palladium-catalyzed N-benzylation of aminopyridines with benzyl alcohol has been reported. nih.gov Heterogeneous catalysts have also been developed for the N-alkylation of aminopyridines, offering advantages such as easier catalyst separation and potential for continuous flow processes. google.com

Formation of the Pyrimidine Core with Integrated Substituents

An alternative to the stepwise functionalization of a pre-formed pyrimidine ring is the construction of the pyrimidine core with the desired substituents already incorporated or introduced in a convergent manner. These methods often involve multicomponent reactions, which are highly efficient in building molecular complexity in a single step.

For example, substituted pyrimidines can be synthesized through the cyclization of chalcones with guanidine (B92328) hydrochloride. nih.gov This approach allows for the introduction of various substituents onto the pyrimidine ring based on the structure of the starting chalcone (B49325).

Another strategy involves the reaction of a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to produce 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method provides a direct route to pyrimidines that are unsubstituted at the 4-position.

Furthermore, various catalytic systems have been developed for the synthesis of polysubstituted pyrimidines. organic-chemistry.org These include methods that utilize readily available starting materials like ketones, aldehydes, and amidines. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines using oxygen as the oxidant has been reported for the synthesis of polysubstituted pyrimidines. organic-chemistry.org

These de novo synthesis strategies offer a high degree of flexibility and can be tailored to produce a wide range of N-benzyl-5-bromopyrimidin-2-amine analogs by selecting the appropriate building blocks.

Cyclization Reactions for Pyrimidine Ring Construction

The construction of the pyrimidine core is most commonly achieved through the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as guanidine or its derivatives. This classical approach remains a cornerstone for creating a wide array of substituted pyrimidines.

A versatile and economical method involves the cyclization of a chalcone derivative with guanidine hydrochloride. nih.gov For the synthesis of a scaffold related to this compound, a potential pathway would involve the reaction of a brominated α,β-unsaturated ketone with N-benzylguanidine. The reaction proceeds via a Michael addition, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

Another established route utilizes β-dicarbonyl compounds or their synthetic equivalents, which condense with amidines or guanidines. rsc.org For instance, a 2-bromo-1,3-dicarbonyl compound can be reacted with N-benzylguanidine to form the desired 5-brominated pyrimidine core directly. The reaction mechanism involves sequential condensation and cyclization, driven by the removal of water. Microwave-assisted protocols have been shown to accelerate such cyclization reactions, leading to efficient and rapid access to the pyrimidine framework. mdpi.com

A general synthetic scheme is illustrated below:

Scheme 1: General cyclization approach for 2,5-disubstituted pyrimidines.

Furthermore, metal-free cascade reactions have been developed, for example, from imidazolate enaminones and guanidine hydrochloride, which proceed through a substitution and subsequent thermal transformation to yield unsymmetrical 2-aminopyrimidines. rsc.org

Regioselective Functionalization during Core Formation

Achieving the specific substitution pattern of this compound—with the benzylamino group at the C2 position and the bromine atom at the C5 position—requires precise control over the regiochemistry of the synthesis. This is typically accomplished by using starting materials where the desired functionalities are already in place.

The most direct strategy involves the cyclization of a pre-functionalized three-carbon unit with a substituted N-C-N fragment. For this target molecule, the key starting materials would be:

N-benzylguanidine: This provides the 2-benzylamino functionality.

A 2-bromo-1,3-dielectrophile: A species like 2-bromomalondialdehyde or a synthetic equivalent ensures the introduction of the bromine atom at the 5-position of the resulting pyrimidine ring.

The reaction between these two components ensures the regioselective formation of the target scaffold. The inherent symmetry of the guanidine ensures that the benzyl group is located on the exocyclic nitrogen, while the reaction of the dielectrophile dictates the placement of the bromine atom.

Alternatively, regioselective synthesis can be achieved through multi-component reactions under specific catalytic conditions. For example, iron(III) chloride-catalyzed three-component reactions of α,β-unsaturated aldehydes, 1,3-dicarbonyls, and 6-aminouracils have been shown to produce pyrimidine-fused systems with high regioselectivity. nih.gov Adapting such methodologies could provide access to specifically functionalized pyrimidine cores. Directed metallation strategies using reagents like TMPMgCl·LiCl can also be employed for the regio- and chemoselective functionalization of the pyrimidine ring, although this is more commonly a post-cyclization modification. researchgate.net

Derivatization and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold is a versatile platform for further molecular elaboration, owing to the reactivity of the bromine substituent and the secondary amine.

Cross-Coupling Reactions at the 5-Bromo Position (e.g., Suzuki, Sonogashira)

The bromine atom at the C5 position is well-suited for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction is highly effective for forming new carbon-carbon bonds by coupling the 5-bromopyrimidine (B23866) with various organoboron reagents. acs.org 5-Pyrimidylboronic acids, synthesized from 5-bromopyrimidine, readily undergo Suzuki coupling with heteroaryl halides to produce bi- and poly-heteroaryl systems. worktribe.comresearchgate.net This demonstrates the feasibility of coupling at the C5 position. Nickel-catalyzed Suzuki couplings have been highlighted as a more sustainable alternative to palladium, successfully coupling 5-bromopyrimidine with heterocyclic boronic acids in "green" solvents like alcohols. acs.org Desulfinative cross-coupling methods have also been developed to overcome challenges in Suzuki-Miyaura reactions involving certain heteroaromatic boronates. acs.org

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties at the C5 position. A synthetic route to 4-aryl-5-alkynylpyrimidines has been developed that involves an initial electrophilic alkylation of an arene with 5-bromopyrimidine, followed by re-aromatization and a final Sonogashira cross-coupling of the bromo-intermediate with a terminal alkyne. rsc.org This sequence underscores the utility of the 5-bromo position as a handle for introducing acetylenic groups.

The table below summarizes representative conditions for cross-coupling reactions on 5-bromopyrimidine derivatives.

Table 1: Cross-Coupling Reactions at the 5-Bromo Position of Pyrimidines

Reaction Type Coupling Partner Catalyst/Ligand Base/Solvent Product Type Ref
Suzuki Heteroaryl Halide Pd(PPh₃)₂Cl₂ Na₂CO₃ / 1,4-Dioxane Heteroarylpyrimidine worktribe.com
Suzuki Phenylboronic acid NiCl₂(dppp) K₃PO₄ / Toluene/t-Amyl-OH 5-Phenylpyrimidine acs.org
Suzuki Thiophene-2-boronic acid NiCl₂(dppp) K₃PO₄ / Toluene/t-Amyl-OH 5-(Thiophen-2-yl)pyrimidine acs.org

Transformations Involving the 2-Amino Group

The secondary amine (N-H) in the 2-benzylamino group provides another site for functionalization. Standard amine chemistry can be applied to modify this position.

N-Alkylation/N-Arylation: The nitrogen can be further alkylated, for instance, by reaction with an alkyl halide in the presence of a base. The existence of N-benzyl-5-bromo-N-methylpyrimidin-2-amine demonstrates that such methylation is a known transformation. chemsrc.com

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives, introducing an amide functionality.

Participation in Cyclization: The amino group is a key component in building fused heterocyclic systems. For example, 2-aminopyrimidines are used as starting materials to synthesize fused heterocycles like imidazopyrimidines and triazolopyrimidines. nih.gov In multicomponent reactions, the nucleophilicity of the amino group is often exploited to construct more complex molecular architectures. eurekaselect.commdpi.com

These transformations allow for the fine-tuning of the electronic and steric properties of the molecule, expanding the chemical space accessible from the primary scaffold.

Nucleophilic Substitution Reactions on Halogenated Pyrimidine Rings

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) of halogen substituents. bhu.ac.in The reactivity of halogens on the pyrimidine ring is position-dependent, with positions C4 and C6 being the most activated, followed by C2. Halogens at the C5 position are generally the least reactive towards SNAr.

While the 5-bromo group in the title compound is primarily used for cross-coupling, other halogenated pyrimidines readily undergo SNAr. For example, 2,4,6-trichloropyrimidine (B138864) undergoes sequential substitution, allowing for controlled introduction of different nucleophiles. acs.orgnih.gov In the synthesis of 2-aminopyrimidine derivatives, nucleophilic substitution of chlorine atoms on 2-amino-4,6-dichloropyrimidine (B145751) by various amines is a key step. nih.govnih.gov This highlights that if other halogens were present on the this compound scaffold (e.g., at C4 or C6), they would be preferentially displaced by nucleophiles over the 5-bromo substituent under typical SNAr conditions.

Multicomponent Cycloaromatization Approaches for Related Amines

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical strategy for synthesizing complex heterocyclic structures, such as substituted aminopyrimidines, in a single pot. eurekaselect.com These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govorganic-chemistry.org This process involves a cascade of condensation and dehydrogenation steps to build the pyrimidine ring, offering high regioselectivity and the ability to create highly decorated, unsymmetrical products. nih.gov

Another approach involves the catalyst-free, four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium carbonate to produce functionalized 2-aminopyridines, a related class of heterocycles. mdpi.com Similarly, MCRs have been developed for synthesizing pyrido[2,3-d]pyrimidines from 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com

These MCR strategies provide rapid access to diverse libraries of pyrimidine analogs. By carefully selecting the starting components, one could potentially synthesize analogs of this compound or related fused systems in a highly convergent fashion.

Optimizing the Synthesis of this compound: A Focus on Reaction Conditions and Yields

The efficient synthesis of this compound, a key building block in medicinal chemistry, is highly dependent on the careful optimization of reaction conditions. The primary route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between 2-amino-5-bromopyrimidine and benzylamine. Achieving high yields and purity requires a systematic approach to selecting catalysts, ligands, bases, and solvents, as well as controlling reaction temperature and time.

The synthesis of the precursor, 2-amino-5-bromopyrimidine, can be achieved with high efficiency. One reported method involves the bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS) in acetonitrile. This reaction, conducted under ice-cooling and in the dark, has been shown to produce the desired product in a high yield of 97%. chemicalbook.com

The subsequent N-arylation step, the core of the this compound synthesis, is where optimization plays a critical role. Research into the Buchwald-Hartwig amination of similar heterocyclic amines has demonstrated that the choice of palladium precursor, phosphine (B1218219) ligand, and base are all crucial factors influencing the reaction's success. researchgate.netnih.gov

For the benzylation of a related pyrimidin-2-amine, the use of potassium carbonate as the base in dimethylformamide (DMF) as a solvent has been reported. nih.gov In this instance, the dropwise addition of benzyl bromide to a heated solution of the amine was found to be important to prevent the formation of the N,N-dibenzylated byproduct, ultimately yielding the desired N-benzyl derivative in a moderate yield of 43%. nih.gov

Systematic optimization studies for the Buchwald-Hartwig amination of various aryl halides and amines have been conducted to maximize yields. These studies typically involve screening different combinations of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., Xantphos, DavePhos, SPhos), and bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) in various solvents (e.g., toluene, dioxane, THF). The reaction temperature and duration are also critical parameters that are fine-tuned to drive the reaction to completion while minimizing side product formation. researchgate.net

Catalyst and Ligand Screening: Evaluating a range of palladium precatalysts and phosphine ligands to identify the most active combination for this specific substrate pair.

Base and Solvent Selection: Testing various inorganic and organic bases in different aprotic solvents to determine the optimal conditions for the catalytic cycle.

Temperature and Time Optimization: Investigating the effect of reaction temperature and duration to maximize conversion and minimize degradation or side reactions.

By applying these established principles of reaction optimization, the synthesis of this compound can be systematically improved to achieve high yields and purity, facilitating its use in further synthetic applications.

Structural Elucidation and Advanced Characterization of N Benzyl 5 Bromopyrimidin 2 Amine

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring, the benzyl (B1604629) group's methylene (B1212753) bridge, and the phenyl ring protons. The two protons on the pyrimidine ring (at positions 4 and 6) are chemically non-equivalent and are anticipated to appear as singlets or doublets with a small coupling constant. The methylene (CH₂) protons of the benzyl group would likely present as a doublet due to coupling with the adjacent amine proton (NH). The five protons of the phenyl ring would typically appear as a complex multiplet in the aromatic region of the spectrum. An amine proton (NH) would also be present, likely as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. Key predicted shifts include the methylene carbon of the benzyl group and the various carbons of the pyrimidine and phenyl rings. The carbon atom attached to the bromine (C-5) is expected to be significantly shifted compared to unsubstituted pyrimidines. Based on data from compounds like N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, the benzyl CH₂ carbon appears around 44 ppm. nih.gov The aromatic carbons of the benzyl and pyrimidine rings are expected in the typical 110-160 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-benzyl-5-bromopyrimidin-2-amine
Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Benzyl -CH₂-~4.6~45
Benzyl -C₆H₅~7.3-7.4 (multiplet)~127-138
Pyrimidine C4-H, C6-H~8.5 (singlets)~158-162
Pyrimidine C-NH-~163
Pyrimidine C-Br-~107
Amine N-HBroad singlet-

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The calculated monoisotopic mass for the closely related pyridine (B92270) analog, N-benzyl-5-bromopyridin-2-amine, is 262.01056 Da. nih.gov The pyrimidine target compound would have a nominal mass of 263 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Common fragmentation patterns would likely involve the cleavage of the benzyl group. The loss of a benzyl radical (C₇H₇•) would generate a stable fragment corresponding to the 2-amino-5-bromopyrimidine (B17363) cation. Another significant fragmentation pathway could be the formation of the benzyl cation (tropylium ion) at m/z 91, which is a common and prominent peak for benzyl-containing compounds.

Table 2: Predicted Mass Spectrometry Data for this compound
Fragment Ion Predicted m/z Description
[M]⁺ / [M+2]⁺263 / 265Molecular ion peaks showing bromine isotope pattern
[M - C₇H₇]⁺172 / 174Loss of benzyl group
[C₇H₇]⁺91Benzyl cation (Tropylium ion)

X-ray Crystallography and Solid-State Structure Analysis of Related Pyrimidine Derivatives

Since a crystal structure for this compound itself has not been reported, analysis of closely related 2-aminopyrimidine (B69317) derivatives provides valuable insights into the expected solid-state packing, intermolecular interactions, and molecular conformation. mdpi.comnih.gov

Crystal Data and Unit Cell Parameters

The crystal structure of N′-hydroxypyrimidine-2-carboximidamide, a related pyrimidine derivative, was solved and found to crystallize in the monoclinic space group P21/c. nih.gov Similarly, 2-amino-5-bromopyridine (B118841) crystallizes in a centrosymmetric space group. mdpi.com These examples suggest that this compound is likely to adopt a common, relatively high-symmetry space group. The unit cell parameters for such compounds are dictated by the efficient packing of the molecules, influenced by intermolecular forces.

Table 3: Crystal Data for a Related Compound: N′-hydroxypyrimidine-2-carboximidamide nih.gov
Parameter Value
Chemical Formula C₅H₆N₄O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4066 (7)
b (Å) 8.0165 (8)
c (Å) 10.2200 (9)
β (°) 101.888 (6)
Volume (ų) 593.8 (1)
Z 4

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state structure of pyrimidine derivatives is heavily influenced by a network of non-covalent interactions.

Hydrogen Bonding: The presence of the secondary amine (N-H) group and the nitrogen atoms in the pyrimidine ring makes hydrogen bonding a dominant interaction. It is highly probable that the amine proton acts as a hydrogen bond donor to one of the pyrimidine ring nitrogen atoms of an adjacent molecule. This N-H···N interaction is a common motif in aminopyridines and aminopyrimidines, often leading to the formation of centrosymmetric dimers or extended chains. mdpi.com For instance, in the crystal structure of N′-hydroxypyrimidine-2-carboximidamide, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers with an R₂²(10) ring motif. nih.gov

Halogen Bonding: The bromine atom at the C-5 position can act as a halogen bond donor. In the crystal structures of 2-amino-5-halogenopyridines, N···X (where X = Cl, Br) interactions are observed. mdpi.com This type of C-Br···N interaction, where the bromine atom interacts with the lone pair of a nitrogen atom on a neighboring molecule, could play a significant role in the crystal packing of this compound.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light (in FTIR) or a laser (in Raman), it absorbs energy and transitions to a higher vibrational state. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes.

For this compound, the key functional groups include the secondary amine (N-H), the aromatic pyrimidine and benzene (B151609) rings (C=C and C-H), the C-N bonds, and the C-Br bond. The expected vibrational frequencies for these groups are summarized in the table below.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman)
Secondary Amine (N-H) Stretching 3350 - 3450 3350 - 3450
Aromatic C-H (benzene) Stretching 3000 - 3100 3000 - 3100
Aliphatic C-H (benzyl CH₂) Stretching 2850 - 2960 2850 - 2960
Aromatic C=C (pyrimidine) Stretching 1550 - 1600 1550 - 1600
Aromatic C=C (benzene) Stretching 1450 - 1600 1450 - 1600
C-N Stretching 1250 - 1350 1250 - 1350
C-Br Stretching 500 - 600 500 - 600

The FTIR spectrum would be expected to show a distinct absorption band in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations of both the pyrimidine and benzene rings would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the benzyl methylene group would be observed between 2850 and 2960 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. Finally, the C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. While N-H and C-H stretching vibrations are also observable in Raman spectra, the symmetric vibrations of the aromatic rings are often more intense and well-defined. The C-Br bond, being a heavier single bond, is also expected to produce a distinct Raman signal. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, confirming the presence of all key functional groups and contributing to its structural confirmation.

Advanced Chromatographic and Purity Assessment Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of components in a mixture. It is particularly crucial for assessing the purity of a synthesized compound like this compound. HPLC operates on the principle of distributing a sample (the analyte) between a mobile phase (a liquid solvent) and a stationary phase (a solid adsorbent packed in a column). The separation is achieved based on the differential partitioning of the analyte between the two phases.

For the analysis of this compound, a reverse-phase HPLC method would be highly suitable. In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) gel), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds having a stronger interaction with the stationary phase and thus a longer retention time.

A typical HPLC analysis of this compound would involve dissolving a small amount of the compound in a suitable solvent and injecting it into the HPLC system. The compound would then travel through the column, and its elution would be monitored by a detector, most commonly a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance (likely in the range of 254-280 nm due to the aromatic rings). The output is a chromatogram, which is a plot of detector response versus time. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate the presence of impurities.

The purity of the compound can be quantified by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. For a high-purity sample, this value should be close to 100%.

Table 2: Representative HPLC Parameters for Purity Assessment of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

By employing a validated HPLC method, researchers can confidently determine the purity of this compound, which is a critical parameter for its use in further research and development. The retention time under specific conditions also serves as an identifying characteristic of the compound.

Computational Chemistry and Theoretical Investigations of N Benzyl 5 Bromopyrimidin 2 Amine

Electronic Structure and Reactivity Studies

Comprehensive studies on the electronic structure and reactivity of N-benzyl-5-bromopyrimidin-2-amine, which are crucial for understanding its chemical behavior and potential applications, have not been reported in the available literature. Such studies would typically involve a variety of computational methods to elucidate the distribution of electrons and predict sites of reactivity.

No specific Density Functional Theory (DFT) calculations for this compound have been published. DFT studies on related pyrimidine (B1678525) derivatives are common, often used to optimize molecular geometry, calculate spectroscopic properties, and determine thermodynamic parameters. researchgate.netnih.gov For this compound, such calculations would provide valuable data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its three-dimensional structure. However, these specific data points are not available.

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been documented. An MEP map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, an MEP analysis would highlight the electron-rich regions, likely around the nitrogen atoms of the pyrimidine ring and the amino group, and electron-deficient areas, which could guide the prediction of intermolecular interactions. nih.gov Without specific studies, a detailed discussion of its MEP is not possible.

There are no published studies detailing the Frontier Molecular Orbitals (HOMO and LUMO) and associated reactivity indices (such as chemical potential, hardness, electrophilicity, and nucleophilicity) for this compound. FMO theory is fundamental to predicting the reactivity and kinetic stability of a molecule. wikipedia.orgyoutube.com The energies of the HOMO and LUMO and the resulting energy gap are key indicators of a molecule's ability to donate or accept electrons. rsc.org While general principles of FMO theory can be applied, specific energy values and reactivity indices for this compound are absent from the scientific record.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms, providing insights into the energetics and pathways of chemical transformations. However, no such studies have been specifically conducted for this compound.

There is no available transition state analysis for the N-alkylation reactions of this compound. The synthesis of related N-arylpyrimidin-2-amines has been described, sometimes involving challenging N-benzylation steps. mdpi.com A computational analysis of the transition states would clarify the energy barriers and the geometry of the intermediates involved in the formation of this compound or its further alkylation, but such specific research has not been performed.

No computational studies predicting or validating the regioselectivity of reactions involving this compound have been found. The pyrimidine ring in this molecule presents multiple potential sites for electrophilic attack or substitution, particularly the nitrogen atoms. Computational predictions of regioselectivity, often based on MEP analysis or calculated atomic charges, are crucial for synthetic planning. researchgate.net For the N-alkylation of related amine heterocycles, regioselectivity is a known challenge that can be influenced by steric and electronic factors. mdpi.comsciforum.net However, a specific computational validation for this compound is not available.

Conformational Analysis and Tautomerism Studies of Pyrimidine Derivatives

For analogous N-benzyl-N-aryl systems, computational methods like Density Functional Theory (DFT) have been employed to identify and rank the stability of different conformers. These studies typically show that steric hindrance and subtle electronic interactions govern the preferred spatial arrangement. In the case of this compound, the rotation around the N-CH₂ bond and the C(aryl)-N bond would be the principal degrees of freedom.

Tautomerism is a crucial aspect of the chemistry of aminopyrimidines. The 2-aminopyrimidine (B69317) core of the target molecule can potentially exist in several tautomeric forms, including the amino form and the imino form. The equilibrium between these tautomers is influenced by factors such as the solvent environment and the nature of substituents on the pyrimidine ring.

Computational studies on related 2-aminopyrimidine derivatives have shown that the amino form is generally the most stable tautomer in the gas phase and in nonpolar solvents. However, the relative stability can be shifted towards the imino form in polar or protic solvents due to differential solvation effects. The presence of the benzyl (B1604629) group and the bromine atom would also exert an electronic influence on the tautomeric equilibrium.

Table 1: Predicted Tautomers of this compound and Their Likely Relative Stabilities

TautomerStructurePredicted Relative Stability
Amino formMost stable in gas phase and nonpolar solvents
Imino form (endo)Less stable, potentially favored in polar solvents
Imino form (exo)Generally less stable than the endo-imino form

Note: The relative stabilities are inferred from studies on analogous 2-aminopyrimidine systems and have not been experimentally or computationally verified for this compound itself.

Non-Covalent Interactions and Intermolecular Forces

The supramolecular assembly and crystal packing of this compound in the solid state would be dictated by a variety of non-covalent interactions. These interactions are also critical for its binding to biological targets.

Hydrogen Bonding Networks

This compound possesses both hydrogen bond donors (the secondary amine N-H) and acceptors (the pyrimidine ring nitrogens). This dual character allows for the formation of robust hydrogen bonding networks. In the solid state, it is highly probable that the molecules would engage in intermolecular N-H···N hydrogen bonds, leading to the formation of dimers, chains, or more complex architectures.

Computational analyses of similar nitrogen-containing heterocyclic compounds frequently reveal the energetic favorability of such hydrogen bonds. The geometry of these interactions (bond lengths and angles) can be accurately predicted using DFT calculations.

Table 2: Potential Hydrogen Bonding Parameters in this compound Dimers (Theoretical)

DonorAcceptorH···A Distance (Å)D-H···A Angle (°)
N-HN(pyrimidine)1.8 - 2.2160 - 180

Note: These are typical ranges for N-H···N hydrogen bonds observed in related crystal structures and computational models.

Halogen Bonding Interactions

The bromine atom at the 5-position of the pyrimidine ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the bromine atom could interact with electron-rich sites on neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the π-system of the benzyl group.

Theoretical studies have demonstrated that bromine-containing organic molecules can act as effective halogen bond donors. The strength of these interactions is comparable to that of conventional hydrogen bonds and they can play a significant role in determining crystal packing. Computational modeling can predict the geometry and energy of these halogen bonds.

Prediction of Spectroscopic Properties from First Principles

First-principles quantum chemical calculations, particularly time-dependent DFT (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. These methods can provide valuable insights into the electronic transitions and vibrational modes of this compound.

The predicted UV-Vis absorption spectrum would be characterized by π-π* transitions associated with the pyrimidine and benzyl chromophores. The position and intensity of the absorption maxima would be sensitive to the conformation of the molecule and the solvent environment.

Theoretical calculations of the infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands. The calculated frequencies and intensities can be correlated with specific molecular motions, such as the N-H stretching and bending modes, the C=N and C=C stretching vibrations of the pyrimidine ring, and the characteristic modes of the benzyl group.

Table 3: Predicted Key Vibrational Frequencies for this compound (Theoretical)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch3350 - 3450
Aromatic C-H Stretch (benzyl)3000 - 3100
C=N Stretch (pyrimidine)1600 - 1650
C=C Stretch (pyrimidine & benzyl)1450 - 1600
C-Br Stretch500 - 650

Note: These are typical frequency ranges for the specified functional groups and are presented for illustrative purposes. Accurate predictions would require specific DFT calculations for this compound.

Medicinal Chemistry and Biological Activity of N Benzyl 5 Bromopyrimidin 2 Amine and Its Derivatives

Design Principles for Pyrimidine-Based Bioactive Compounds

The design of new drugs is a meticulous process that begins with the identification of a promising chemical scaffold. nih.gov The pyrimidine (B1678525) nucleus is a well-established foundation for the development of inhibitors for a range of biological targets, including enzymes and receptors. nih.govnih.gov The strategic design of pyrimidine-based bioactive compounds, such as derivatives of N-benzyl-5-bromopyrimidin-2-amine, hinges on fundamental principles of medicinal chemistry aimed at optimizing their interaction with biological targets.

Pharmacophore Identification and Scaffold Optimization

Generative models informed by pharmacophores are increasingly being used to accelerate the discovery of novel and potent ligands. nih.gov These computational tools can help in "scaffold hopping," a strategy to design new molecules with different core structures but similar pharmacophoric features, potentially leading to improved properties. nih.gov The pyrimidine scaffold is particularly amenable to such optimization, with numerous positions on the ring available for substitution to fine-tune its biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies on this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. nih.gov These studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. For this compound analogs, SAR studies would focus on how substitutions on the pyrimidine ring, the benzyl (B1604629) group, and the amine linker affect their biological potency and selectivity. nih.gov

For instance, in a series of N-benzyl phenethylamines, substitutions on the benzyl group were found to significantly impact their agonist activity at serotonin (B10506) receptors. nih.gov Similarly, for pyrimidine derivatives targeting various kinases, the nature and position of substituents on the pyrimidine and associated aryl rings are crucial for their inhibitory activity. researchgate.net The insights gained from SAR studies are invaluable for the rational design of more potent and selective analogs of this compound.

Modification Site General Observation from SAR of Pyrimidine Derivatives Potential Impact on this compound Analogs
Pyrimidine RingSubstitution at the 2, 4, and 5 positions significantly influences activity. nih.gov Electron-withdrawing or donating groups can alter binding affinity.Modifications at the 5-position (bromine) could be explored with other halogens or small alkyl groups to probe steric and electronic effects.
Benzyl GroupSubstituents on the phenyl ring can modulate potency and selectivity. nih.govIntroduction of electron-donating or withdrawing groups on the benzyl ring could enhance target interaction.
Amine LinkerThe nature of the linker (e.g., secondary amine) is critical for maintaining the correct orientation for binding.Altering the linker length or rigidity could optimize the spatial arrangement of the pyrimidine and benzyl moieties.

In Vitro Biological Evaluation Methodologies

Once new analogs of this compound are synthesized, their biological activity must be assessed through a series of in vitro assays. These assays provide crucial data on the compound's potency, selectivity, and mechanism of action at the cellular and molecular level.

Cell-Based Assays for Biological Response Assessment

Cell-based assays are a cornerstone of drug discovery, providing a more physiologically relevant context than biochemical assays. youtube.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis (programmed cell death), and the modulation of specific signaling pathways. nih.govmdpi.com For example, the MTT assay is a common method used to assess cell viability by measuring the metabolic activity of cells. nih.gov

In the evaluation of potential anticancer agents, cell lines derived from various cancers are used to determine the compound's cytotoxic or cytostatic effects. mdpi.com Automated and high-throughput cell-based screening methods have become increasingly important to efficiently evaluate large numbers of compounds. youtube.com

Assay Type Purpose Example Application for this compound Analogs
Cell Viability/Proliferation (e.g., MTT, ³H-thymidine incorporation)To determine the effect of the compound on cell growth and survival. nih.govmdpi.comAssess the anticancer potential against a panel of cancer cell lines.
Apoptosis Assay (e.g., Annexin V/PI staining)To determine if the compound induces programmed cell death. nih.govInvestigate the mechanism of cell death induced by active compounds.
Cell Cycle AnalysisTo determine if the compound causes arrest at a specific phase of the cell cycle. nih.govUnderstand the antiproliferative mechanism of the compounds.

Enzyme Inhibition Studies

If this compound and its derivatives are designed to target a specific enzyme, enzyme inhibition assays are essential to quantify their inhibitory potency. rsc.org These assays measure the ability of a compound to reduce the activity of a purified enzyme. The results are typically reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com

Kinase inhibition assays are particularly relevant for many pyrimidine-based compounds, as this scaffold is a common feature in kinase inhibitors. mdpi.comnih.gov These assays often use a substrate that becomes phosphorylated by the kinase, and the level of phosphorylation is measured in the presence and absence of the inhibitor.

Receptor Binding Assays

When the intended target of a compound is a cell surface or nuclear receptor, receptor binding assays are employed to determine the compound's affinity for the receptor. nih.gov These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor. The ability of the test compound to displace the labeled ligand from the receptor is measured, and from this, the binding affinity (often expressed as a Kᵢ or IC₅₀ value) can be determined. mdpi.com

These assays are crucial for understanding the direct interaction between the compound and its target and for assessing its selectivity for the intended receptor over other related receptors. nih.gov

Specific Biological Activities and Therapeutic Potential

The unique structural features of this compound, including the pyrimidine core, the bromine substituent, and the flexible N-benzyl group, have been exploited to generate a wide array of derivatives with distinct pharmacological profiles. Researchers have systematically modified these key components to optimize potency, selectivity, and pharmacokinetic properties, leading to the discovery of compounds with significant therapeutic promise.

Antimicrobial Activity of Pyrimidine Derivatives

The pyrimidine nucleus is a cornerstone in the development of antimicrobial agents. Derivatives of this compound have been investigated for their ability to combat various pathogenic microorganisms. For instance, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which incorporate a related pyrimidine core, have demonstrated notable activity against Gram-positive bacteria.

Studies have shown that these compounds exhibit good activity against strains of Staphylococcus aureus and Bacillus subtilis. The antimicrobial efficacy was found to be influenced by the substituents on the benzyl ring, with derivatives lacking substituents or bearing small groups like methyl or methoxyl in the para-position showing higher activity. researchgate.net This suggests that the steric and electronic properties of the benzyl moiety play a crucial role in the interaction with bacterial targets.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Classification Bacterial Strain Activity Level Key Findings
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides Staphylococcus aureus Good Unsubstituted or small para-substituted benzyl rings enhance activity. researchgate.net
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides Bacillus subtilis Good Demonstrates the importance of the benzyl group's characteristics. researchgate.net

Antiviral Properties

The search for novel antiviral agents has also led researchers to explore pyrimidine derivatives. While direct studies on the antiviral properties of this compound are limited, related structures have shown promise. For example, a study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] nih.govmdpi.combenzothiazin-2(4H)-yl)acetamides identified several compounds with effective anti-HIV-1 activity. nih.gov

These findings highlight the potential of the N-benzyl group in conferring antiviral properties. Molecular docking studies of these active compounds suggested that they bind deeply within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the HIV-1 reverse transcriptase, indicating a potential mechanism of action. nih.gov This provides a rationale for the future design of this compound derivatives as potential antiviral agents.

Anticancer Activity against Specific Cell Lines

The fight against cancer has been a major focus for the application of this compound derivatives. The structural motif has been incorporated into various molecular frameworks to target different cancer cell lines.

One area of investigation involves 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which have shown potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The introduction of a 5-benzylhydroxy group in these derivatives was found to enhance their efficacy. mdpi.com

Another related class of compounds, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, has also been evaluated for anticancer activity against a panel of NCI cancer cell lines. Certain derivatives exhibited significant growth inhibition against cell lines such as the CNS cancer cell line SNB-75 and the ovarian cancer cell line OVCAR-5. mdpi.com

Table 2: Anticancer Activity of this compound Derivatives and Analogs

Compound/Derivative Class Cancer Cell Line Activity Reference
3-Amino-2-arylcarboxamido-5-benzylhydroxy-thieno[2,3-b]pyridines MDA-MB-231 (Breast Cancer) Potent Anti-proliferative mdpi.com
3-Amino-2-arylcarboxamido-5-benzylhydroxy-thieno[2,3-b]pyridines HCT116 (Colorectal Cancer) Potent Anti-proliferative mdpi.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs SNB-75 (CNS Cancer) Significant Growth Inhibition mdpi.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs OVCAR-5 (Ovarian Cancer) Significant Growth Inhibition mdpi.com

Research in Neurological Disorders (e.g., Alzheimer's Disease)

The N-benzyl moiety is a key feature in many compounds designed to tackle neurological disorders, including Alzheimer's disease. While direct research on this compound in this area is still emerging, related structures have shown significant promise.

For instance, novel N-benzyl pyridine-2-one derivatives have demonstrated memory-ameliorating effects in a scopolamine-induced cognitive deficit mouse model, a common model for studying Alzheimer's disease. nih.gov These compounds were found to reduce acetylcholinesterase (AChE) activity, a key target in Alzheimer's therapy. nih.gov Furthermore, N-benzyl benzamide (B126) derivatives have been identified as selective and potent inhibitors of butyrylcholinesterase (BChE), another enzyme implicated in the progression of Alzheimer's disease. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of new treatments for neurodegenerative conditions.

Endothelin Receptor Antagonism

Endothelin receptors, particularly the ETA and ETB subtypes, are involved in vasoconstriction and are important targets in cardiovascular diseases. The discovery of Macitentan, a potent dual endothelin receptor antagonist, highlights the importance of the pyrimidine core in this therapeutic area. acs.org

Notably, the structure of Macitentan incorporates a 5-bromo-2-pyrimidinyl)oxy moiety, which is structurally related to this compound. acs.org The research leading to the development of Macitentan involved the optimization of a lead compound containing this very fragment. This underscores the potential of this compound derivatives to act as endothelin receptor antagonists, offering a potential avenue for the treatment of conditions like pulmonary arterial hypertension. nih.gov

5-HT 2C Agonism

Serotonin (5-HT) receptors are a major class of drug targets for a variety of central nervous system disorders. While there is a lack of direct research on this compound as a 5-HT2C agonist, studies on structurally similar N-benzyltryptamines have shown that the N-benzyl group can significantly influence affinity and activity at serotonin receptors, including the 5-HT2C subtype. nih.gov This suggests that the N-benzyl group of this compound could potentially interact with the 5-HT2C receptor, although further investigation is required to confirm this and to determine the nature of this interaction (agonist or antagonist).

Molecular Interactions and Mechanism of Action Studies

The exploration of how this compound derivatives interact with biological targets is crucial for understanding their therapeutic potential. These investigations are primarily conducted through ligand-target binding assays, computational docking, and molecular dynamics simulations.

Research into the derivatives of this compound has identified their potential as inhibitors of various enzymes, including those crucial for cancer progression. For instance, certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. nih.gov These derivatives have demonstrated nanomolar inhibitory potency. nih.gov

Another study on 1-benzyl-5-bromoindolin-2-one derivatives, which share structural similarities, revealed their inhibitory activity against VEGFR-2, a key regulator of angiogenesis. The most potent of these compounds exhibited significant anticancer activity against breast and lung cancer cell lines. mdpi.com The binding of these derivatives to their target proteins is a critical factor in their mechanism of action, leading to the disruption of cellular pathways essential for cancer cell survival and proliferation. nih.govmdpi.com

Table 1: Inhibitory Activity of this compound Derivatives

Derivative ClassTargetPotencyReference
N-benzyl-2-phenylpyrimidin-4-aminesUSP1/UAF1 deubiquitinaseNanomolar IC50 nih.gov
1-benzyl-5-bromoindolin-2-onesVEGFR-2IC50 = 0.503 µM (for the most potent derivative) mdpi.com

Molecular docking and dynamics simulations have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of their target proteins. For example, docking studies of 1-benzyl-5-bromoindolin-2-one derivatives within the VEGFR-2 active site have revealed key interactions that contribute to their inhibitory activity. mdpi.com These simulations have shown that the compounds can adopt conformations that allow for favorable interactions with key amino acid residues, thereby stabilizing the ligand-protein complex. mdpi.com

Molecular dynamics simulations further corroborate these findings by providing insights into the stability of the ligand-protein complex over time. These simulations have demonstrated that the most active compounds maintain stable interactions within the binding pocket, which is a hallmark of potent inhibitors. mdpi.com Such studies are crucial for the rational design of new derivatives with improved potency and selectivity.

The pharmaceutical relevance of a compound is not only determined by its biological activity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools are widely used to predict these properties for novel compounds, including derivatives of this compound.

Studies on various classes of compounds containing the pyrimidine scaffold have utilized platforms like SwissADME and admetSAR to evaluate their drug-likeness and pharmacokinetic profiles. nih.gov For many synthesized derivatives, the predicted ADMET properties have been found to be within acceptable ranges for oral bioavailability. nih.gov These predictions are vital for identifying candidates with a higher probability of success in later stages of drug development.

Table 2: Predicted ADMET Properties for Representative Pyrimidine Derivatives

PropertyPredicted Value/RangeSignificanceReference
Oral BioavailabilityHighIndicates good absorption after oral administration. nih.gov
Lipinski's Rule of FiveCompliantSuggests drug-like properties. nih.gov
Blood-Brain Barrier PenetrationVariableDetermines potential for CNS activity. nih.gov
Cytochrome P450 InhibitionVariablePredicts potential for drug-drug interactions. nih.gov

Synergy with Known Therapeutic Agents

For instance, compounds that inhibit DNA damage response pathways, such as the USP1/UAF1 inhibitors, are often explored in combination with DNA-damaging agents like chemotherapy or radiation. nih.gov The rationale is that inhibiting the cell's ability to repair DNA damage will sensitize it to the effects of these conventional therapies. While explicit synergy studies for N-benzyl-2-phenylpyrimidin-4-amine derivatives have not been detailed in the provided context, their mechanism of action strongly suggests a high potential for synergistic interactions with existing anticancer drugs. nih.gov Further research is needed to explore these potential combinations and to determine optimal therapeutic strategies.

Advanced Applications in Chemical and Materials Science Research

Role as a Building Block in Complex Organic Synthesis

The structural features of N-benzyl-5-bromopyrimidin-2-amine, particularly the reactive sites on the pyrimidine (B1678525) ring, establish it as a valuable precursor in the synthesis of more complex molecules. The presence of the bromine atom allows for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the amino group provides a site for further functionalization or cyclization.

Synthesis of Novel Heterocyclic Scaffolds

The pyrimidine core is a foundational element in a multitude of polycyclic and heterocyclic systems, many of which possess significant biological activity. This compound serves as an ideal starting material for constructing fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. researchgate.netnih.govresearchgate.net

For instance, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be achieved through multicomponent reactions or cyclization processes. researchgate.net Starting with a substituted pyrimidine, reactions with compounds like barbituric acid or through cyclocondensation can yield these complex bicyclic structures. researchgate.net The this compound molecule can be envisioned as a key intermediate in multi-step syntheses. The amino group can participate in cyclization reactions, while the bromine atom can be substituted to introduce further diversity into the final scaffold.

Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. researchgate.net Alternatively, an appropriately substituted aminopyrimidine can react with reagents like arylmethylene malononitriles to yield pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. nih.gov The reactivity of this compound makes it a suitable candidate for such synthetic strategies, enabling the creation of novel and elaborate heterocyclic frameworks.

Table 1: Examples of Synthetic Pathways to Fused Pyrimidine Heterocycles

Target Heterocycle General Synthetic Approach Role of Pyrimidine Precursor
Pyrimido[4,5-d]pyrimidines Multicomponent reaction of a substituted pyrimidine, an aldehyde, and a urea (B33335)/guanidine (B92328) derivative. researchgate.net The pyrimidine ring acts as the foundational core upon which the second ring is constructed.
Pyrazolo[1,5-a]pyrimidines Cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound. researchgate.net A substituted aminopyrimidine can be used as an alternative starting material in related cyclization strategies.
Pyrazolotriazines Diazotization of a 5-aminopyrazole followed by coupling with active methylene (B1212753) compounds. nih.gov Demonstrates the versatility of amino-substituted heterocycles in building fused systems.

Preparation of Diverse Compound Libraries

In medicinal chemistry and drug discovery, the generation of compound libraries from a common scaffold is a crucial strategy for identifying new therapeutic agents. acs.org this compound is an excellent candidate for developing such libraries due to its multiple points for diversification.

The bromine atom at the 5-position is particularly useful for introducing molecular diversity. It can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. mdpi.com This allows for the attachment of a wide array of aryl, heteroaryl, or alkyl groups, systematically modifying the steric and electronic properties of the molecule.

Furthermore, the N-benzyl group can be modified. The benzyl (B1604629) group itself can be substituted, or it can be cleaved and replaced with other alkyl or aryl groups. This dual-handle approach—modifying both the 5-position and the 2-amino substituent—allows for the rapid generation of a large and diverse library of compounds from a single, readily accessible precursor. Such libraries are invaluable for high-throughput screening to discover molecules with desired biological or material properties. acs.orgnih.gov

Development of Biochemical Probes and Ligands for Biological Systems

Substituted pyrimidines are recognized as "privileged scaffolds" in medicinal chemistry because they are frequently found in molecules that bind to a wide range of biological targets with high affinity. nih.gov Derivatives of this compound are actively explored for their potential as biochemical probes and ligands for various biological systems, including enzymes and receptors.

Research has shown that pyrimidine-based molecules can act as potent inhibitors of protein kinases, such as Phosphatidylinositol 3-Kinase (PI3K) and Aurora kinases, which are critical targets in cancer therapy. acs.orgnih.gov For example, studies on substituted pyrimidines have yielded compounds with nanomolar inhibitory concentrations (IC₅₀) against PI3Kα. nih.gov The structural motifs present in this compound make it a valuable scaffold for designing novel kinase inhibitors.

Moreover, the pyrimidine framework is being used to develop modulators of protein-protein interactions (PPIs), which represent a challenging class of drug targets. acs.org By creating libraries of pyrimidine-based polyheterocycles, researchers can explore untapped chemical space to find novel PPI inhibitors. acs.org The development of fluorescent probes to monitor intracellular processes is another area where pyrimidine derivatives are making an impact, although challenges such as membrane permeability and selectivity remain. rsc.org The synthesis of pyrimidine-based compounds has also led to the discovery of agents with activity against parasites responsible for neglected tropical diseases like leishmaniasis and African trypanosomiasis. nih.gov

Table 2: Biological Targets of Substituted Pyrimidine Derivatives

Biological Target Class Specific Example Application/Significance Reference
Protein Kinases Phosphatidylinositol 3-Kinase (PI3K) Anticancer agent development; many derivatives show IC₅₀ values in the nanomolar range. nih.gov
Protein Kinases Aurora Kinases Development of potent inhibitors for cancer treatment. acs.org
Parasitic Organisms Trypanosoma brucei, Leishmania infantum Discovery of new treatments for neglected tropical diseases; some compounds show low micromolar IC₅₀ values. nih.gov
Protein-Protein Interactions Leucyl-tRNA synthetase (LRS)–RagD Identification of novel anticancer agents through inhibition of essential cellular interactions. acs.org

Potential in Functional Materials Research (e.g., Polymers, Electronic/Optical Materials)

The application of heterocyclic compounds is expanding beyond biology into the realm of materials science. The unique electronic properties and rigid structures of aromatic heterocycles like pyrimidine make them attractive candidates for the development of functional materials. While direct applications of this compound in materials are still emerging, its chemical characteristics suggest significant potential.

The presence of the bromo-substituent is key to its utility in polymer science. This reactive handle can be used for polycondensation or cross-coupling polymerization reactions, allowing the pyrimidine unit to be incorporated into the backbone of a polymer. Such polymers could exhibit enhanced thermal stability or specific electronic properties conferred by the nitrogen-rich heterocycle. The use of analogous fluorinated pyridines in creating high-performance fluoropolymers and network materials highlights the feasibility of this approach. mdpi.com

Furthermore, nitrogen-containing heterocycles are widely studied for their applications in electronic and optical materials. They are often used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and non-linear optical (NLO) materials. mdpi.com The extended π-system, encompassing both the pyrimidine and benzyl rings in this compound, could contribute to desirable photophysical properties. By strategically modifying the structure, for instance through Suzuki coupling at the bromine site to extend conjugation, it may be possible to tune the molecule's absorption and emission characteristics for specific optical or electronic applications. mdpi.com

Conclusion and Future Research Perspectives on N Benzyl 5 Bromopyrimidin 2 Amine

Summary of Current Research Landscape

The current research landscape is dominated by studies on the wider pyrimidine (B1678525) class rather than N-benzyl-5-bromopyrimidin-2-amine specifically. Pyrimidine derivatives are the subject of intense investigation, showing a vast spectrum of biological activities. nih.govwjarr.com These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net The pyrimidine ring's synthetic accessibility and the ease with which its 2, 4, 5, and 6 positions can be modified allow for the creation of diverse chemical libraries for drug discovery. nih.govmdpi.com

Recent bibliometric analyses highlight a surge in publications related to pyrimidine derivatives, particularly as antimicrobial agents, with a significant number of studies originating from India, Egypt, and China. ghalib.edu.af Research has demonstrated that substitutions on the pyrimidine ring, such as with halogens (like the bromine in this compound), methyl groups, or aryl urea (B33335) moieties, can significantly enhance biological activity, particularly in anticancer applications. medwinpublishers.com While extensive data exists for analogs, specific detailed studies focusing on the synthesis, characterization, and biological evaluation of this compound are not prominent in the available literature.

Identification of Knowledge Gaps and Unexplored Avenues

The most significant knowledge gap is the lack of specific research on this compound. Its unique pharmacological profile, including its mechanism of action, potential therapeutic targets, and pharmacokinetic properties, remains largely uncharacterized.

Key Unexplored Avenues:

Comprehensive Biological Screening: A systematic evaluation of this compound against a wide array of biological targets (e.g., kinases, viral enzymes, microbial proteins) is necessary to uncover its potential therapeutic value.

Structure-Activity Relationship (SAR) Studies: There is no available SAR data for this specific compound. Research is needed to understand how modifications to the N-benzyl group and the 5-bromopyrimidin-2-amine core affect its biological activity.

Mechanism of Action: For any identified biological activity, the underlying molecular mechanism is unknown. Elucidating how this compound interacts with cellular targets is a critical next step.

Comparative Analysis: Its efficacy and properties have not been compared to other N-substituted or 5-halogenated pyrimidine derivatives, which could reveal important structural advantages or disadvantages.

Proposed Future Directions in Synthesis and Derivatization

Future synthetic efforts should focus on creating a library of analogs based on the this compound scaffold to explore structure-activity relationships systematically. The versatility of the pyrimidine core allows for extensive modification. mdpi.com

Proposed Synthetic Modifications:

Substitution on the Benzyl (B1604629) Ring: Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the benzyl ring could significantly modulate binding affinities to target proteins.

Modification of the Linker: The benzylic amine linker can be altered. For instance, homologation to a phenylethylamine or introducing constraints could optimize the orientation of the aromatic ring in a target's binding pocket.

Derivatization at other Pyrimidine Positions: While the 5-position is occupied by bromine, the 4 and 6 positions of the pyrimidine ring are prime locations for introducing additional substituents to enhance potency or improve physicochemical properties.

Bioisosteric Replacement: The bromine atom at the 5-position could be replaced with other halogens (Cl, F) or functional groups (e.g., CN, CF₃) to fine-tune electronic properties and target interactions.

Table 1: Proposed Derivatizations of this compound

Position of Modification Proposed Functional Groups Rationale
Benzyl Ring (Ortho, Meta, Para) -OCH₃, -Cl, -F, -NO₂, -CF₃ Modulate electronic properties and steric interactions. mdpi.com
Amine Linker -CH₂-CH₂- (Phenylethyl) Alter flexibility and vector of the benzyl group.
Pyrimidine C4/C6 Position -CH₃, -NH₂, -OH Explore additional hydrogen bonding or hydrophobic interactions. nih.gov

Prospects for Advanced Biological Applications

Given the broad bioactivity of pyrimidines, this compound and its future derivatives represent a promising scaffold for developing novel therapeutic agents across several disease areas. iomcworld.comwjarr.com

Potential Therapeutic Areas:

Oncology: Pyrimidine analogs are foundational in cancer chemotherapy. nih.govnih.gov Derivatives could be investigated as inhibitors of kinases, such as Src kinase or focal adhesion kinase (FAK), which are often dysregulated in cancer. nih.govnih.gov The presence of the N-benzyl group could enhance binding to hydrophobic pockets in enzyme active sites.

Infectious Diseases: The pyrimidine core is integral to numerous antimicrobial, antifungal, and antiviral drugs. nih.govwjarr.comresearchgate.net Future derivatives could be screened against multidrug-resistant bacteria, pathogenic fungi, and viruses like HIV or hepatitis. iomcworld.comnih.gov

Neurological Disorders: Some pyrimidine-based compounds act as central nervous system agents. nih.gov Analogs of this compound could be explored for activity at targets like the 5-HT₂A receptor, which is relevant for psychiatric and neurological conditions. researchgate.net

Table 2: Potential Biological Targets for this compound Derivatives

Therapeutic Area Potential Molecular Target Class Example Targets
Oncology Protein Kinases Src, FAK, EGFR nih.govnih.gov
Infectious Diseases Bacterial & Fungal Enzymes Dihydrofolate reductase, DNA gyrase ghalib.edu.af
Viral Enzymes Reverse Transcriptase, Protease iomcworld.comnih.gov

Emerging Trends in Computational and Structural Studies for Pyrimidine Analogs

Computational chemistry is an indispensable tool for accelerating drug discovery involving pyrimidine scaffolds. nih.gov These in silico methods can be readily applied to this compound to overcome the current knowledge gap.

Future Computational Approaches:

Molecular Docking: Docking studies can predict the binding modes and affinities of this compound and its virtual derivatives against a library of known drug targets (e.g., kinase domains, viral proteins). This can help prioritize synthetic efforts. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Once an initial set of active derivatives is synthesized and tested, 3D-QSAR models can be built to correlate their 3D structural features with biological activity. researchgate.net This provides a predictive model for designing more potent compounds.

Density Functional Theory (DFT) Calculations: DFT can be used to analyze the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of this compound. researchgate.netjchemrev.com This provides insight into its reactivity and the nature of its potential non-covalent interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the compound when bound to a target protein, assessing the stability of the complex and identifying key interactions over time. researchgate.net These computational tools will be crucial in guiding the rational design of novel analogs and exploring the vast therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzyl-5-bromopyrimidin-2-amine?

  • Methodology : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A plausible route starts with 5-bromopyrimidin-2-amine, which undergoes alkylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Purification is achieved via column chromatography or recrystallization .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyrimidine and benzyl groups) and amine protons (δ ~5 ppm, broad).
  • IR : Confirm N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (C₁₁H₁₁BrN₃: ~266.1 g/mol) and fragmentation patterns .
    • Validation : Compare data with computational predictions (e.g., DFT) or literature analogs.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electron density, HOMO-LUMO gaps, and electrostatic potentials. Software like Gaussian or ORCA is recommended. For correlation-energy corrections, the Colle-Salvetti functional is applicable .
  • Outputs : Optimized geometry, Mulliken charges, and frontier orbital analysis.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental molecular conformations?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and non-covalent interactions. Use SHELXL for refinement, ensuring R-factor < 5%. Compare with DFT-optimized geometries to identify deviations (e.g., torsional angles) .
  • Example : In a related compound (5-Bromo-N-methylpyrimidin-2-amine), the pyrimidine ring was planar (RMSD: 0.0071 Å), with intermolecular C–H∙∙∙N hydrogen bonds stabilizing the lattice .

Q. What strategies optimize the synthetic yield of this compound under challenging reaction conditions?

  • Methodology :

  • Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.
  • Solvent Effects : Test polar solvents (DMF, DMSO) vs. non-polar (toluene) to balance solubility and reactivity.
  • Temperature Control : Use microwave-assisted synthesis for rapid heating/cooling cycles.
    • Validation : DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) .

Q. How can AutoDock be used to study the interaction of this compound with biological targets?

  • Methodology :

  • Receptor Preparation : Use AutoDockTools to add hydrogens and assign charges.
  • Docking Parameters : Set grid boxes around active sites (e.g., enzyme catalytic pockets) and run Lamarckian GA.
  • Analysis : Evaluate binding energies (ΔG) and hydrogen-bonding patterns. Validate with MD simulations .
    • Case Study : A similar brominated pyrimidine showed selective inhibition of kinase targets via π-π stacking and halogen bonding .

Q. How do derivatization techniques enhance the detection of this compound in analytical assays?

  • Methodology : Derivatize with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) to improve UV/fluorescence detection. Optimize reaction time (30–60 min) and pH (8–10) for maximum yield. Analyze via HPLC-MS .
  • Data Interpretation : Compare retention times and fragmentation patterns with standards.

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding the planarity of the pyrimidine ring?

  • Resolution :

Dynamic Effects : NMR captures time-averaged conformations, while SCXRD provides static snapshots.

Crystal Packing : Intermolecular forces (e.g., H-bonding) in crystals may enforce planarity absent in solution.

DFT Validation : Compare computed solution-phase geometries with experimental data .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight266.1 g/mol
Crystal System (SCXRD)Monoclinic, Space Group P2₁/c
H-bonding InteractionsC–H∙∙∙N, N–H∙∙∙Br
DFT HOMO-LUMO Gap~4.2 eV (B3LYP/6-31G**)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.